N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Amidation: The final step involves forming the amide bond, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the phenylsulfonyl group.
Reduction: Reduction reactions could target the amide bond or the sulfonyl group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, or psychiatric disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylsulfonyl groups might play a role in binding affinity and specificity, while the piperidine ring could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide
- N-(4-bromophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide
- N-(4-methylphenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
4-[[3-(benzenesulfonyl)propanoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-18-6-8-19(9-7-18)25-22(28)26-13-10-17(11-14-26)16-24-21(27)12-15-31(29,30)20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIPNIAILHMFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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